molecular formula C18H13ClN2O2S B12628400 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide CAS No. 919201-74-4

3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide

Cat. No.: B12628400
CAS No.: 919201-74-4
M. Wt: 356.8 g/mol
InChI Key: MDXAJMCNTIDUHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a synthetic organic compound that belongs to the class of oxirane carboxamides This compound is characterized by the presence of a chlorophenyl group, a phenylthiazolyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (m-CPBA).

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the oxirane ring.

    Reduction: Reduction reactions can occur at the oxirane ring, leading to the formation of diols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include diols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxirane ring is known to be reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-methanol: Similar structure but with a hydroxyl group instead of a carboxamide group.

Uniqueness

The presence of the oxirane ring and the combination of the chlorophenyl and phenylthiazolyl groups make 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide unique. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Biological Activity

The compound 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H15ClN2OS
  • Molecular Weight : 348.84 g/mol
  • CAS Number : Not specified in available sources.

Biological Activity Overview

Research indicates that compounds containing thiazole and oxirane moieties exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has been studied for its potential as an anticancer agent and its effects on various biological targets.

Anticancer Activity

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulatory proteins. Studies have shown that similar compounds can inhibit tumor growth by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
  • Case Studies :
    • A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and lung cancer cells. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cancer types.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have shown effectiveness against various bacterial strains.

  • Bacterial Inhibition :
    • Preliminary studies indicate that this compound exhibits inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • The minimum inhibitory concentration (MIC) values are comparable to those of established antibiotics, suggesting it could serve as a lead compound for further development.

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl and thiazole groups is crucial for enhancing biological activity. Modifications to these moieties can significantly affect the compound's potency and selectivity.

  • Key Findings from SAR Studies :
    • Substituting the 4-chlorophenyl group with other halogens or alkyl groups tends to reduce activity.
    • The thiazole ring's nitrogen atoms play a pivotal role in interacting with biological targets, enhancing binding affinity.

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of new compounds. Current data on this specific compound is limited; however, related thiazole derivatives have been associated with mild toxicity at higher doses in preclinical models.

Properties

CAS No.

919201-74-4

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide

InChI

InChI=1S/C18H13ClN2O2S/c19-13-8-6-12(7-9-13)15-18(23-15,16(20)22)17-21-14(10-24-17)11-4-2-1-3-5-11/h1-10,15H,(H2,20,22)

InChI Key

MDXAJMCNTIDUHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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